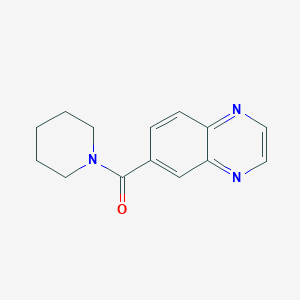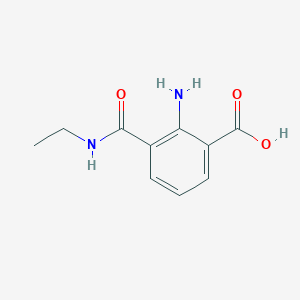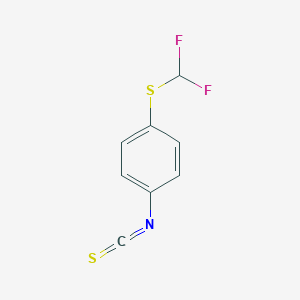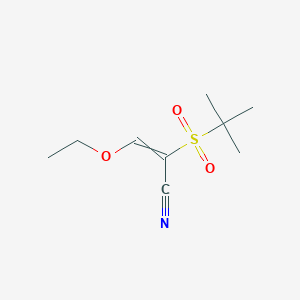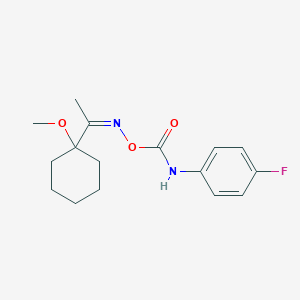
1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime, also known as Methoxetamine or MXE, is a dissociative drug that has been used in scientific research for its potential therapeutic effects. MXE is a derivative of Ketamine, which is a well-known dissociative anesthetic drug used in medicine. MXE is a Schedule I controlled substance in the United States, and its use is strictly regulated. However, scientific research continues to explore its potential therapeutic benefits.
Mecanismo De Acción
MXE acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. MXE blocks the NMDA receptor, leading to dissociative effects and altered perception. MXE also has effects on other neurotransmitter systems, including the dopamine and serotonin systems.
Efectos Bioquímicos Y Fisiológicos
MXE has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to altered mood and perception. MXE has also been found to increase heart rate and blood pressure, and it has been suggested that it may have potential cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for use in scientific research. It is a potent and selective NMDA receptor antagonist, and it has been found to have a long duration of action. MXE is also relatively easy to synthesize, and it is stable under a variety of conditions. However, MXE is a controlled substance, and its use is strictly regulated. This can make it difficult to obtain for scientific research purposes.
Direcciones Futuras
There are several potential future directions for research on MXE. One area of interest is its potential therapeutic effects in the treatment of depression and anxiety disorders. MXE may also have potential as an analgesic drug for the treatment of chronic pain. Further research is needed to determine the safety and efficacy of MXE for these indications. Additionally, research is needed to better understand the mechanisms of action of MXE and its effects on neurotransmitter systems and cardiovascular function.
Métodos De Síntesis
MXE can be synthesized using a variety of methods, including the reaction of cyclohexanone with methoxyamine hydrochloride, followed by reaction with 4-fluorobenzoyl chloride. The resulting compound is then reduced to form MXE. Other methods include the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by reaction with 4-fluorobenzoyl chloride and reduction to form MXE.
Aplicaciones Científicas De Investigación
MXE has been studied for its potential therapeutic effects in a variety of conditions, including depression, anxiety, and chronic pain. MXE has been found to have antidepressant and anxiolytic effects in animal models, and it has been suggested that it may be useful in the treatment of depression and anxiety disorders. MXE has also been studied for its potential analgesic effects, and it has been found to be effective in reducing pain in animal models.
Propiedades
Número CAS |
192658-25-6 |
|---|---|
Nombre del producto |
1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime |
Fórmula molecular |
C16H21FN2O3 |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
[(Z)-1-(1-methoxycyclohexyl)ethylideneamino] N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C16H21FN2O3/c1-12(16(21-2)10-4-3-5-11-16)19-22-15(20)18-14-8-6-13(17)7-9-14/h6-9H,3-5,10-11H2,1-2H3,(H,18,20)/b19-12- |
Clave InChI |
UPQVWVQTRGMYOU-UNOMPAQXSA-N |
SMILES isomérico |
C/C(=N/OC(=O)NC1=CC=C(C=C1)F)/C2(CCCCC2)OC |
SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)F)C2(CCCCC2)OC |
SMILES canónico |
CC(=NOC(=O)NC1=CC=C(C=C1)F)C2(CCCCC2)OC |
Sinónimos |
1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxi me |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)
![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)
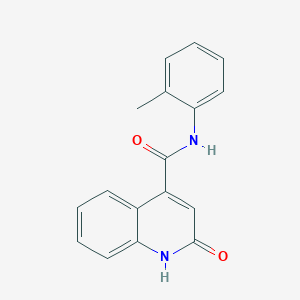
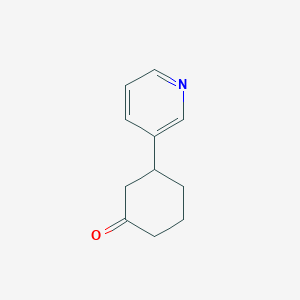
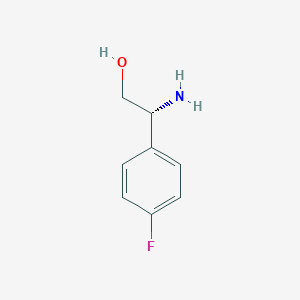
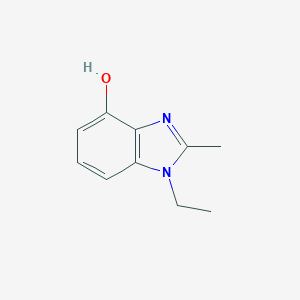
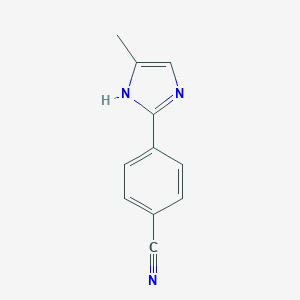
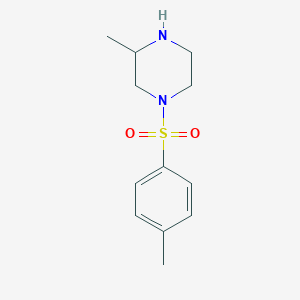
![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)
